(3-Iodophenyl)hydrazine
Description
(3-Iodophenyl)hydrazine is a substituted hydrazine derivative characterized by an iodine atom at the meta-position of the phenyl ring attached to a hydrazine (-NH-NH₂) group. Its synthesis typically involves reacting ethyl 3-iodobenzoate with hydrazine hydrate under acidic conditions to yield 3-iodobenzoylhydrazine, which serves as a precursor for hydrazones and oxadiazoline derivatives . The iodine substituent introduces steric bulk and electron-withdrawing effects, influencing reactivity, solubility, and biological activity.
Properties
CAS No. |
17672-25-2 |
|---|---|
Molecular Formula |
C6H7IN2 |
Molecular Weight |
234.04 g/mol |
IUPAC Name |
(3-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H7IN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 |
InChI Key |
FQRZYAIZMAZFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2-Iodo and 4-Iodophenylhydrazines
- Structural Differences : The iodine substituent’s position (2-, 3-, or 4-) on the phenyl ring alters electronic and steric properties.
- Reactivity: 3-Iodo: The meta-position directs electrophilic substitution to the 2- or 4-positions due to iodine’s inductive effects. This influences cyclization reactions, as seen in the synthesis of oxadiazolines . 2-Iodo: Steric hindrance near the hydrazine group may slow reactions requiring planar transition states.
- Separation : Chromatographic separation of positional isomers (e.g., 5/6, 7/8, 9/10 in ) highlights differences in polarity due to iodine’s orientation .
Table 1: Positional Isomers of Iodophenylhydrazines
Substituent Effects: Methoxy, Fluoro, and Nitro Derivatives
Electronic Effects :
- 3-Methoxy : Electron-donating methoxy group activates the ring for electrophilic attacks, contrasting with iodine’s deactivating nature .
- 3-Fluoro : Strong inductive electron-withdrawing effects similar to iodine but with smaller steric bulk .
- 3-Nitro : Highly electron-withdrawing, significantly deactivating the ring and reducing nucleophilicity of the hydrazine group .
Biological Activity :
- Antimicrobial Activity : (3-Fluorophenyl)hydrazine derivatives exhibit Gram-positive antibacterial activity (e.g., MIC = 25 μg/mL against S. aureus), while iodine’s hydrophobicity in this compound may enhance membrane penetration .
- Carbonyl Quenching : All hydrazines share similar carbonyl-trapping capabilities due to the -NH-NH₂ moiety, but bulky iodine may reduce specificity compared to smaller substituents like fluoro .
Table 2: Substituent-Driven Properties
Physicochemical Properties
- Solubility :
- Molecular Weight :
Toxicity and Stability
- Toxicity: All hydrazine derivatives risk hepatotoxicity via acetyl hydrazide metabolites . Chloro-fluoro derivatives (e.g., (3-chloro-2-fluorophenyl)hydrazine HCl) require stringent handling due to acute toxicity .
- Stability :
- Iodo derivatives are prone to dehalogenation under harsh conditions (e.g., high heat), unlike stable fluoro or nitro analogs .
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